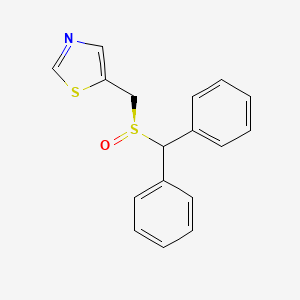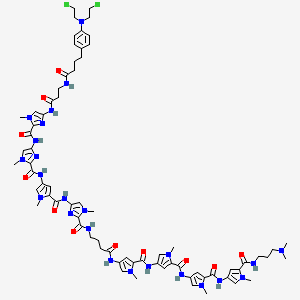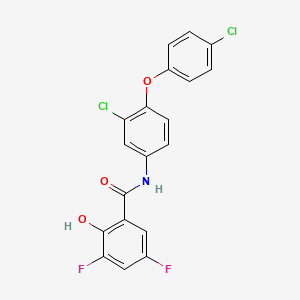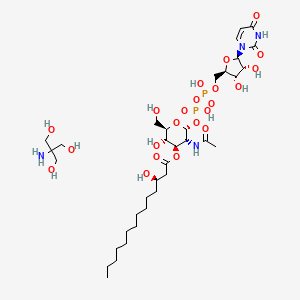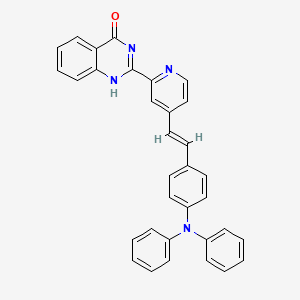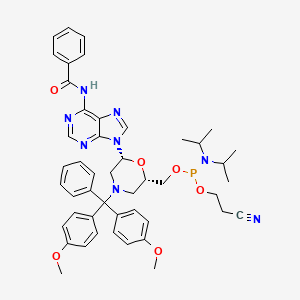
N-DMTr-N6-benzoyl-morpholino-A-5'-O-phosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-DMTr-N6-benzoyl-morpholino-A-5’-O-phosphoramidite is a synthetic molecule used primarily in the synthesis of oligonucleotides. It is a phosphorite monomer that plays a crucial role in DNA/RNA synthesis . This compound is a product of a redesign of natural nucleic acid structures, where methylenemorpholine rings are linked through phosphorodiamidate groups instead of phosphates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-DMTr-N6-benzoyl-morpholino-A-5’-O-phosphoramidite involves multiple steps, starting from the appropriate nucleosideThe final step involves the addition of the phosphoramidite group .
Industrial Production Methods
Industrial production of N-DMTr-N6-benzoyl-morpholino-A-5’-O-phosphoramidite follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesizers and stringent quality control measures to ensure consistency .
Analyse Chemischer Reaktionen
Types of Reactions
N-DMTr-N6-benzoyl-morpholino-A-5’-O-phosphoramidite undergoes various chemical reactions, including:
Oxidation: Conversion of the phosphite triester to a phosphate triester.
Reduction: Removal of protective groups under mild conditions.
Substitution: Introduction of different functional groups to modify the compound
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like dithiothreitol, and various solvents such as acetonitrile and dichloromethane .
Major Products Formed
The major products formed from these reactions are modified oligonucleotides, which are essential for various applications in molecular biology and genetic research .
Wissenschaftliche Forschungsanwendungen
N-DMTr-N6-benzoyl-morpholino-A-5’-O-phosphoramidite is widely used in scientific research, including:
Chemistry: Synthesis of modified nucleotides and oligonucleotides for various applications.
Biology: Study of gene expression, regulation, and genetic modifications.
Medicine: Development of therapeutic oligonucleotides for treating genetic disorders.
Industry: Production of diagnostic tools and reagents for molecular biology research .
Wirkmechanismus
The mechanism of action of N-DMTr-N6-benzoyl-morpholino-A-5’-O-phosphoramidite involves its incorporation into oligonucleotides during synthesis. The compound’s unique structure allows for efficient coupling and high fidelity in the formation of phosphorodiamidate linkages. These linkages enhance the stability and binding affinity of the resulting oligonucleotides, making them suitable for various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5’-O-phosphoramidite: Used for similar applications in oligonucleotide synthesis.
DMT-dA(bz) Phosphoramidite: Another phosphoramidite used in DNA synthesis.
Uniqueness
N-DMTr-N6-benzoyl-morpholino-A-5’-O-phosphoramidite stands out due to its unique methylenemorpholine ring structure and phosphorodiamidate linkages, which provide enhanced stability and binding affinity compared to traditional phosphoramidites .
Eigenschaften
Molekularformel |
C47H53N8O6P |
|---|---|
Molekulargewicht |
856.9 g/mol |
IUPAC-Name |
N-[9-[(2R,6S)-4-[bis(4-methoxyphenyl)-phenylmethyl]-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]morpholin-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C47H53N8O6P/c1-33(2)55(34(3)4)62(59-27-13-26-48)60-30-41-28-53(29-42(61-41)54-32-51-43-44(49-31-50-45(43)54)52-46(56)35-14-9-7-10-15-35)47(36-16-11-8-12-17-36,37-18-22-39(57-5)23-19-37)38-20-24-40(58-6)25-21-38/h7-12,14-25,31-34,41-42H,13,27-30H2,1-6H3,(H,49,50,52,56)/t41-,42+,62?/m0/s1 |
InChI-Schlüssel |
APHRFQSEDLNNCJ-VUNVOEFOSA-N |
Isomerische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC[C@@H]1CN(C[C@@H](O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)C(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCC1CN(CC(O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)C(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


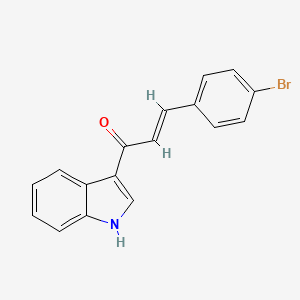
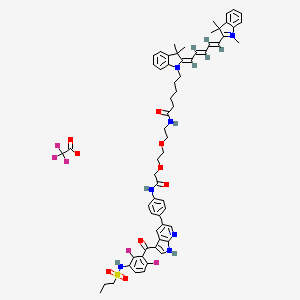
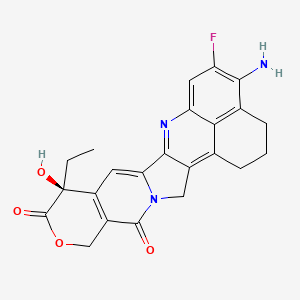
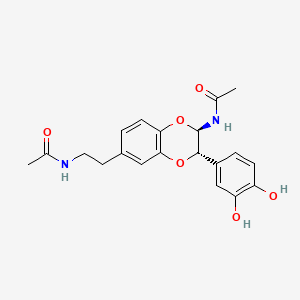

![(2S)-2-amino-N-[(2S,3R,4S,5R)-5-(4-amino-7H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-6-(carbamoylamino)hexanamide](/img/structure/B12379230.png)
